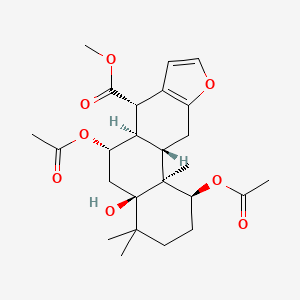
Dermcidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dermcidin is an antimicrobial peptide (AMP) expressed in human sweat glands and is part of the human body/'s innate immune defense.
Aplicaciones Científicas De Investigación
Antimicrobial Properties in Sweat
Dermcidin, identified as an antibiotic secreted in human sweat, acts as a first line of defense against microbial pathogens. Its unique structure and mechanism differ from known antibiotics, suggesting a novel antimicrobial action (Josefson, 2001).
Role in Acne Vulgaris
Reduced expression of this compound in sweat has been linked to acne vulgaris. It exhibits antimicrobial activity against bacteria like Propionibacterum acnes, crucial in acne development. Lower this compound levels in acne patients may encourage P. acnes proliferation, worsening acne (Nakano et al., 2015).
Structural Analysis and Interaction with Membranes
This compound's structure, characterized by an amphipathic alpha-helical structure, is crucial for its binding to bacterial-mimetic membranes. Its antimicrobial action resembles other membrane-targeting peptides, although specific details of its mechanism remain unknown (Jung et al., 2010).
Expression and Purification for Antimicrobial Activity
Recombinant production of this compound has shown antimicrobial activities against various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent (Cipakova et al., 2006).
Impaired Innate Defense in Atopic Dermatitis
Patients with atopic dermatitis (AD) exhibit reduced this compound-derived peptides in sweat, correlating with increased susceptibility to skin infections. This deficiency highlights this compound's role in innate skin defense mechanisms (Rieg et al., 2005).
Oncogenic Role and Proliferation Induction
This compound's oncogene potential was demonstrated in its ability to increase cell proliferation in various cancer cell types. Specifically, the proteolysis-inducing factor core peptide (PIF-CP) encoded by the this compound gene is the key mediator of this proliferative effect, revealing its role in oncogenic pathways (Lowrie et al., 2011).
This compound in Human Milk and Gestational Diabetes
Chemerin and this compound, found in human milk, play roles in insulin resistance and inflammation. Their altered levels in mothers with gestational diabetes suggest a protective role for infants and potential implications for maternal and fetal health (Ustebay et al., 2019).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





